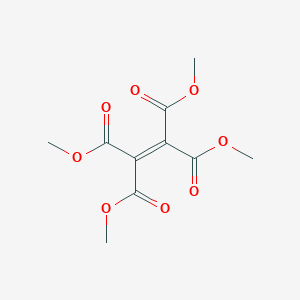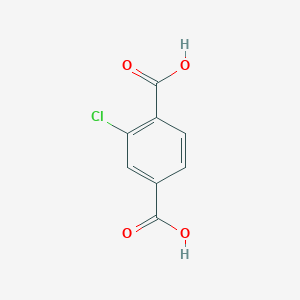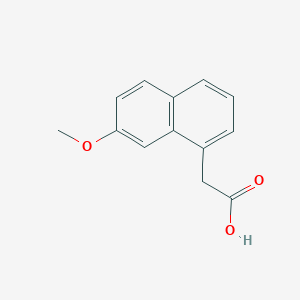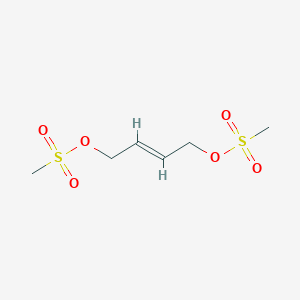
trans-2-Butene-1,4-diol dimethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-2-Butene-1,4-diol dimethanesulfonate, also known as BDDM, is a chemical compound that has been widely used in scientific research due to its unique properties. BDDM is a water-soluble compound that has been found to have a variety of biochemical and physiological effects. In
Mecanismo De Acción
Trans-2-Butene-1,4-diol dimethanesulfonate works by inhibiting the activity of certain enzymes that are involved in DNA repair mechanisms. This leads to an increase in DNA damage, which can lead to cell death. trans-2-Butene-1,4-diol dimethanesulfonate has also been found to activate certain signaling pathways in cells, which can lead to changes in cellular behavior.
Efectos Bioquímicos Y Fisiológicos
Trans-2-Butene-1,4-diol dimethanesulfonate has been found to have a variety of biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. trans-2-Butene-1,4-diol dimethanesulfonate has also been found to inhibit the growth and proliferation of cancer cells. In addition, trans-2-Butene-1,4-diol dimethanesulfonate has been found to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using trans-2-Butene-1,4-diol dimethanesulfonate in lab experiments is its water solubility, which makes it easy to work with. trans-2-Butene-1,4-diol dimethanesulfonate is also relatively stable, which makes it a useful tool for long-term studies. However, one of the limitations of using trans-2-Butene-1,4-diol dimethanesulfonate is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are many future directions for research on trans-2-Butene-1,4-diol dimethanesulfonate. One area of research is the development of trans-2-Butene-1,4-diol dimethanesulfonate-based therapies for the treatment of cancer and other diseases. Another area of research is the study of the mechanisms of action of trans-2-Butene-1,4-diol dimethanesulfonate, which could lead to the development of new drugs and therapies. Additionally, there is a need for further studies on the toxicity of trans-2-Butene-1,4-diol dimethanesulfonate, as well as its effects on non-cancerous cells.
Métodos De Síntesis
Trans-2-Butene-1,4-diol dimethanesulfonate is synthesized by the reaction of trans-2-Butene-1,4-diol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields trans-2-Butene-1,4-diol dimethanesulfonate as a white crystalline solid that is easily soluble in water.
Aplicaciones Científicas De Investigación
Trans-2-Butene-1,4-diol dimethanesulfonate has been used in a variety of scientific research studies due to its unique properties. It has been found to be a useful tool in the study of DNA damage and repair mechanisms, as well as in the study of cellular signaling pathways. trans-2-Butene-1,4-diol dimethanesulfonate has also been used in the study of cancer cells and has been found to have anti-cancer properties.
Propiedades
Número CAS |
1953-56-6 |
|---|---|
Nombre del producto |
trans-2-Butene-1,4-diol dimethanesulfonate |
Fórmula molecular |
C6H12O6S2 |
Peso molecular |
244.3 g/mol |
Nombre IUPAC |
[(E)-4-methylsulfonyloxybut-2-enyl] methanesulfonate |
InChI |
InChI=1S/C6H12O6S2/c1-13(7,8)11-5-3-4-6-12-14(2,9)10/h3-4H,5-6H2,1-2H3/b4-3+ |
Clave InChI |
ROPXCSBPIJQJTK-ONEGZZNKSA-N |
SMILES isomérico |
CS(=O)(=O)OC/C=C/COS(=O)(=O)C |
SMILES |
CS(=O)(=O)OCC=CCOS(=O)(=O)C |
SMILES canónico |
CS(=O)(=O)OCC=CCOS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



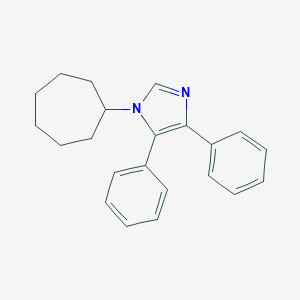
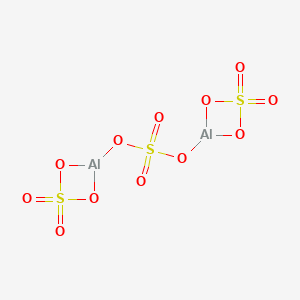
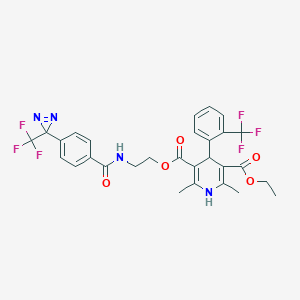
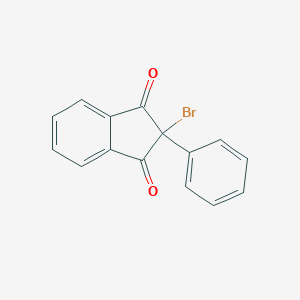
![2-Chloropyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
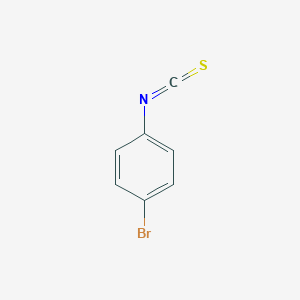
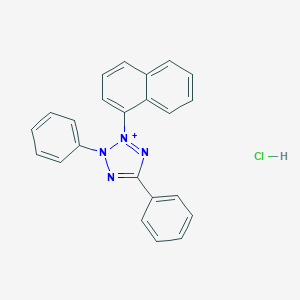
![1,3-Dithiole-2-thione, 4,5-bis[(2-hydroxyethyl)thio]-](/img/structure/B158742.png)
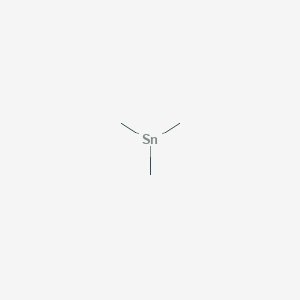
![6-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4(7H)-one](/img/structure/B158745.png)
![3-Propyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B158749.png)
